4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

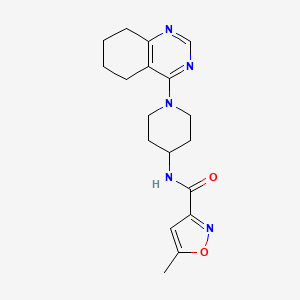

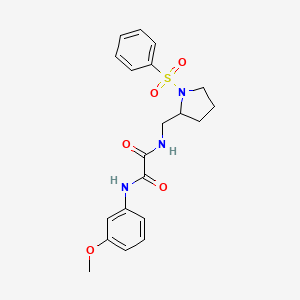

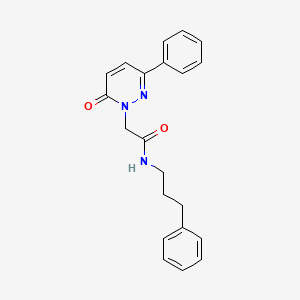

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3・2HCl . It is used in proteomics research .

Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to the 3-position of a pyridine ring . The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 236.14 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Chemical Synthesis and Drug Development

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is involved in various chemical synthesis processes and drug development studies. It is used in the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds, which is a crucial step in synthesizing complex organic molecules (Kang et al., 2015). This compound also plays a role in the synthesis of (1H-pyridin-4-ylidene)amines, showing potential as antimalarials, indicating its significance in medicinal chemistry (Rodrigues et al., 2009).

Catalysis and Organic Transformations

The compound is involved in the gold-catalyzed synthesis of substituted pyrrolin-4-ones from amino acids, highlighting its utility in facilitating and improving organic synthesis (Gouault et al., 2009). Additionally, it is used in the synthesis of fused imidazo-diazines and imidazo-pyridines, showcasing its versatility in creating various heterocyclic compounds, which are valuable in pharmaceuticals and material science (Garzón & Davies, 2014).

Analytical Chemistry

In analytical chemistry, it is used as a derivatization reagent for the resolution of enantiomers of alcohols and amines by high-performance liquid chromatography, illustrating its role in sophisticated analytical techniques (Toyo’oka et al., 1994).

Material Science

This compound is also involved in the synthesis of polymers and conducting materials. It plays a role in fabricating multicolored electrochromic devices using conducting copolymers, showcasing its application in creating advanced materials with potential uses in electronics and display technology (Yagmur et al., 2013).

Safety and Hazards

The safety data sheet for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride indicates that it should be handled with care . If inhaled or swallowed, or if it comes in contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride are not mentioned in the available resources, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, makes it a promising area for future research .

properties

IUPAC Name |

4-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGNDKGDICRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2647663.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)

![1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride](/img/structure/B2647665.png)

![2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)

![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)